molecular formula C9H11IO B3104839 1-Ethoxy-2-iodo-4-methylbenzene CAS No. 1502858-31-2

1-Ethoxy-2-iodo-4-methylbenzene

Cat. No. B3104839
CAS RN: 1502858-31-2
M. Wt: 262.09 g/mol
InChI Key: FLWLCIPDCILARW-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 1-Ethoxy-2-iodo-4-methylbenzene is approximately .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

1-Ethoxy-2-iodo-4-methylbenzene is utilized in various chemical synthesis processes, including the ethoxylation of p-chloronitrobenzene using phase-transfer catalysts under ultrasound irradiation conditions. This method demonstrates the effectiveness of using phase-transfer catalysts along with ultrasound to enhance nucleophilic substitution reactions, offering a pathway for synthesizing ethoxy-4-nitrobenzene and potentially related compounds efficiently (Wang & Rajendran, 2007).

Molecular Encapsulation and Isomerism

In the study of molecular capsules, this compound serves as a guest molecule to investigate orientational isomerism within heterodimeric capsules. These studies highlight the selective orientation of the iodo group towards specific cavity units, illustrating the compound's role in understanding molecular recognition and the selective encapsulation of unsymmetrical guests (Kobayashi et al., 2007).

Thermodynamic Properties

Research into the thermochemistry of halogen-substituted methylbenzenes, including 1-iodo-2-methylbenzene, has provided valuable data on vapor pressures, vaporization, fusion, and sublimation enthalpies. These studies contribute to the understanding of the physical and chemical properties of halogenated aromatic compounds, which is crucial for their application in various chemical processes (Verevkin et al., 2015).

Guest-Induced Assembly in Molecular Capsules

The behavior of this compound in guest-induced assembly of molecular capsules has been explored, revealing insights into the interactions leading to the formation of heterodimeric capsules. Such studies are significant for the development of molecular encapsulation technologies, offering potential applications in drug delivery systems and nanotechnology (Kobayashi et al., 2003).

Mechanism of Action

The mechanism of action primarily involves the electrophilic attack on the benzene ring by electrophiles. The arenium ion intermediate formed during EAS reactions plays a crucial role in the substitution process. The initial slow step involves the formation of a sigma bond between the electrophile and the benzene ring, followed by a fast step where a proton is removed to regenerate aromaticity .

properties

IUPAC Name

1-ethoxy-2-iodo-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-3-11-9-5-4-7(2)6-8(9)10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWLCIPDCILARW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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